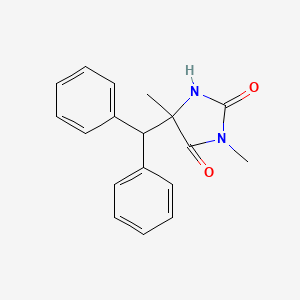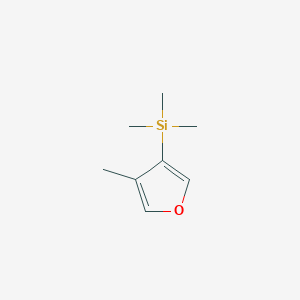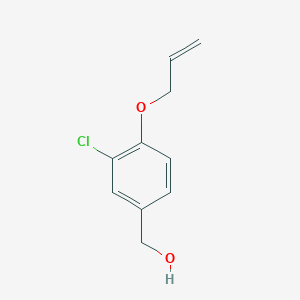
N-tert-Butyl-N-(4-nitrobenzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-(4-nitrobenzoyl)glycine est un composé organique de formule moléculaire C13H18N2O5. Il s'agit d'un dérivé de la glycine, où le groupe amino est substitué par un groupe tert-butyle et un groupe 4-nitrobenzoyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-tert-Butyl-N-(4-nitrobenzoyl)glycine implique généralement la condensation de la tert-butylamine avec le chlorure de 4-nitrobenzoyle, suivie de l'addition de la glycine. La réaction est réalisée en présence d'un solvant mixte, tel que le toluène et l'eau, sous des conditions de température contrôlées. La réaction de condensation est initialement effectuée à basse température (5-10°C) pendant 0,5 à 2 heures, suivie d'une température ambiante pendant 0,5 à 2 heures supplémentaires, et finalement, le mélange est porté à reflux pendant 1 à 4 heures .
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est obtenue par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N-tert-Butyl-N-(4-nitrobenzoyl)glycine subit diverses réactions chimiques, notamment :
Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes alkyle ou aryle par des réactions de substitution nucléophile.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe benzoyle, en utilisant des agents oxydants comme le permanganate de potassium (KMnO4).
Réactifs et conditions courants
Réduction : Hydrogène gazeux et catalyseur Pd/C.
Substitution : Halogénures d'alkyle ou d'aryle en présence d'une base.
Oxydation : Permanganate de potassium en milieu acide.
Principaux produits formés
Réduction : N-tert-Butyl-N-(4-aminobenzoyl)glycine.
Substitution : Divers dérivés N-alkyle ou N-aryle du composé.
Oxydation : Dérivés oxydés du groupe benzoyle.
Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une réduction pour former un groupe amino, qui peut ensuite interagir avec diverses enzymes et protéines. Le groupe tert-butyle fournit une gêne stérique, affectant l'affinité de liaison et la spécificité du composé. Le groupe benzoyle peut participer à des liaisons hydrogène et à des interactions hydrophobes, influençant l'activité globale du composé.
Applications De Recherche Scientifique
N-tert-Butyl-N-(4-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N-(4-nitrobenzoyl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
N-tert-Butyl-N-(4-aminobenzoyl)glycine : Une forme réduite du composé avec un groupe amino au lieu d'un groupe nitro.
N-tert-Butyl-N-(4-chlorobenzoyl)glycine : Un dérivé avec un groupe chloro au lieu d'un groupe nitro.
N-tert-Butyl-N-(4-méthylbenzoyl)glycine : Un dérivé avec un groupe méthyle au lieu d'un groupe nitro.
Unicité
La N-tert-Butyl-N-(4-nitrobenzoyl)glycine est unique en raison de la présence à la fois d'un groupe tert-butyle et d'un groupe nitrobenzoyle. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
143159-79-9 |
|---|---|
Formule moléculaire |
C13H16N2O5 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-[tert-butyl-(4-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)14(8-11(16)17)12(18)9-4-6-10(7-5-9)15(19)20/h4-7H,8H2,1-3H3,(H,16,17) |
Clé InChI |
FHIBOJIDRALHBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)


![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)


![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)

![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

